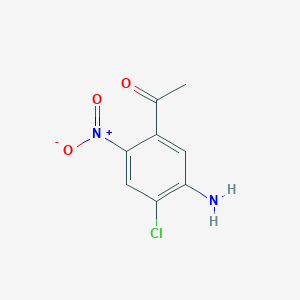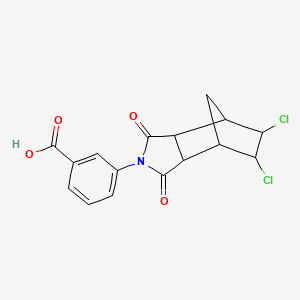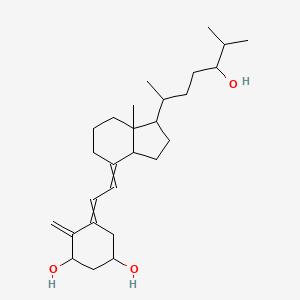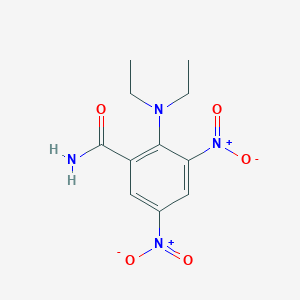![molecular formula C8H11ClN2O2 B12469794 [4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B12469794.png)
[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chloro group at position 4 and an isopropyl group at position 3 on the pyrazole ring, along with an acetic acid moiety attached to the nitrogen at position 1.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions. For example, 3,5-dimethylpyrazole can be chlorinated using N-chlorosuccinimide (NCS) to yield 4-chloro-3,5-dimethylpyrazole.
Isopropylation: The isopropyl group can be introduced through Friedel-Crafts alkylation. The chlorinated pyrazole can react with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 4-chloro-3-(propan-2-yl)pyrazole.
Acetic Acid Moiety Addition: Finally, the acetic acid moiety can be introduced by reacting the pyrazole derivative with chloroacetic acid under basic conditions, such as using sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Esterification: The acetic acid moiety can undergo esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Esterification: Alcohols (R-OH) with sulfuric acid (H2SO4) as a catalyst.
Major Products
Oxidation: Formation of 4-chloro-3-(propan-2-yl)pyrazole-1-carboxylic acid.
Reduction: Formation of 4-hydro-3-(propan-2-yl)pyrazole-1-acetic acid.
Substitution: Formation of 4-substituted-3-(propan-2-yl)pyrazole-1-acetic acid derivatives.
Esterification: Formation of 4-chloro-3-(propan-2-yl)pyrazole-1-acetate esters.
科学研究应用
Chemistry
In chemistry, [4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as enzyme inhibitors or activators, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties. Research into these derivatives could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications, including as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of [4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
- 4-chloro-3-methyl-1H-pyrazol-1-yl]acetic acid
- 4-chloro-3-ethyl-1H-pyrazol-1-yl]acetic acid
- 4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]propionic acid
Uniqueness
Compared to similar compounds, [4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid is unique due to the presence of both a chloro and an isopropyl group on the pyrazole ring. This combination of substituents can influence its reactivity, stability, and biological activity, making it a versatile compound for various applications.
属性
分子式 |
C8H11ClN2O2 |
|---|---|
分子量 |
202.64 g/mol |
IUPAC 名称 |
2-(4-chloro-3-propan-2-ylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H11ClN2O2/c1-5(2)8-6(9)3-11(10-8)4-7(12)13/h3,5H,4H2,1-2H3,(H,12,13) |
InChI 键 |
SERLZRMUOUAQKH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NN(C=C1Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-N-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12469735.png)
![(2Z,5Z)-5-{[1-(2,4-Difluorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12469743.png)
![5-{[(3-chlorophenyl)carbamoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B12469751.png)
![(3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B12469753.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B12469757.png)


![1-[(Diphenylphosphorothioyl)sulfanyl]-3-phenylurea](/img/structure/B12469767.png)


![2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid](/img/structure/B12469786.png)



